Product packaging for 5-(Diethylamino)-2-nitrosophenol(Cat. No.:CAS No. 6358-20-9)

5-(Diethylamino)-2-nitrosophenol

Cat. No.: B12104377
CAS No.: 6358-20-9
M. Wt: 194.23 g/mol
InChI Key: NXYYRSJPSPRDEO-UHFFFAOYSA-N
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Description

Contextual Significance in Organic Synthesis and Dye Chemistry

In the realm of organic synthesis, 5-(Diethylamino)-2-nitrosophenol is valued as a versatile intermediate. guidechem.compubcompare.ai It serves as a building block for constructing more complex molecules. Its primary application lies in the production of synthetic dyes. dyestuffintermediates.com Specifically, it is a listed intermediate for C.I. Basic Blue 12, highlighting its importance in the dye manufacturing industry. dyestuffintermediates.com The presence of both a diethylamino group and a nitrosophenol functional group allows for a range of chemical modifications, making it a valuable precursor for various organic materials.

Overview of Key Research Trajectories

Current research on this compound is expanding beyond its traditional use in dye synthesis. Scientists are exploring its potential in the development of novel chromogenic sensors for the detection of trace metal ions. pubcompare.ai This line of inquiry showcases the compound's versatility and its potential for innovative applications in analytical chemistry. pubcompare.ai Furthermore, its hydrochloride salt is also a subject of study, particularly in toxicological and mutagenicity assessments. sigmaaldrich.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14N2O2 B12104377 5-(Diethylamino)-2-nitrosophenol CAS No. 6358-20-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(diethylamino)-2-nitrosophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-3-12(4-2)8-5-6-9(11-14)10(13)7-8/h5-7,13H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXYYRSJPSPRDEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)N=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9043859
Record name 5-Diethylamino-2-nitrosophenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16761-04-9, 6358-20-9
Record name 5-Diethylamino-2-nitrosophenol
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URL https://comptox.epa.gov/dashboard/DTXSID9043859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(Diethylamino)-2-nitrosophenol
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Synthetic Methodologies and Route Optimization of 5 Diethylamino 2 Nitrosophenol

Established Synthetic Pathways from Precursors

The principal and most well-documented method for the preparation of 5-(diethylamino)-2-nitrosophenol involves the direct nitrosation of 3-diethylaminophenol (B49911). This electrophilic aromatic substitution reaction targets the position ortho to the activating hydroxyl group.

Nitrosation of 3-Diethylaminophenol

The standard laboratory synthesis involves the reaction of 3-diethylaminophenol with a nitrosating agent in an acidic medium. A widely reported and high-yielding procedure utilizes sodium nitrite (B80452) (NaNO₂) in the presence of hydrochloric acid (HCl). chemicalbook.com In a typical setup, 3-diethylaminophenol is dissolved in a mixture of concentrated hydrochloric acid and water. The solution is then cooled to a low temperature, generally around -5°C, before a solution of sodium nitrite is added dropwise. chemicalbook.com The low temperature is crucial to control the exothermic reaction and prevent the formation of byproducts. The reaction mixture is stirred for a period, typically one hour, to ensure complete conversion. The resulting product precipitates as a solid and can be collected by filtration. chemicalbook.com

An alternative route for the synthesis of the hydrochloride salt of this compound employs isoamyl nitrite as the nitrosating agent. In this method, 3-diethylaminophenol is dissolved in n-propanol saturated with hydrogen chloride gas. The reaction is carried out at 0°C with the dropwise addition of isoamyl nitrite, yielding the hydrochloride salt of the target compound.

Influence of Reaction Conditions and Parameters

The efficiency and selectivity of the nitrosation of 3-diethylaminophenol are significantly influenced by several key reaction parameters. The pH of the reaction medium is a critical factor, with optimal rates for C-nitrosation of phenols generally observed around pH 3. researchgate.net At this pH, the concentration of the active nitrosating species, nitrous acid (HNO₂), is maximized. The rate of reaction decreases sharply at higher pH values. researchgate.net

Temperature control is another vital parameter. The nitrosation reaction is typically conducted at low temperatures (0 to -5 °C) to minimize the formation of undesired byproducts that can arise from side reactions at elevated temperatures. chemicalbook.com The choice of solvent can also affect the reaction rate. Studies on the nitrosation of phenolic compounds have shown that increasing the proportion of an organic co-solvent, such as acetonitrile (B52724) in water, can inhibit the reaction rate. researchgate.net The concentration of the nitrosating agent is also a key variable, with a slight molar excess of sodium nitrite often used to ensure complete conversion of the starting material. chemicalbook.com

Strategies for Yield Enhancement in Synthesis

The optimization of reaction conditions is the primary strategy for enhancing the yield of this compound. A reported synthesis employing the nitrosation of 3-diethylaminophenol with sodium nitrite in hydrochloric acid at -5°C has achieved a high yield of 90%. chemicalbook.com This suggests that careful control of stoichiometry, temperature, and reaction time are crucial for maximizing the product yield.

Further yield enhancement could potentially be achieved through the systematic investigation of various nitrosating agents. While sodium nitrite is commonly used, other reagents such as nitrosyl chloride (NOCl) or nitrosonium tetrafluoroborate (B81430) (NOBF₄) could offer different reactivity profiles and potentially higher yields under optimized conditions. acs.org A comparative study of different nitrosating agents for the synthesis of similar compounds, N-nitrosamines, has been conducted, highlighting the varying efficacy of different reagents. researchgate.net The choice of solvent and the use of phase transfer catalysts could also be explored to improve the reaction kinetics and, consequently, the yield.

Advanced Purification Techniques and Their Efficacy

The purification of this compound is essential to remove unreacted starting materials and byproducts. The most commonly cited method is recrystallization. In one of the high-yielding synthetic procedures, the crude product, a tan solid, is washed with a saturated aqueous solution of sodium acetate (B1210297) before being recrystallized from acetone (B3395972) to yield a red crystalline solid. chemicalbook.com The selection of an appropriate solvent system is critical for effective recrystallization, aiming for high solubility of the compound at elevated temperatures and low solubility at cooler temperatures, while impurities remain soluble at all temperatures. mt.com A systematic screening of different solvents could further optimize the purity and recovery of the final product. researchgate.net

For higher purity requirements, advanced chromatographic techniques are employed. High-Performance Liquid Chromatography (HPLC) has been described as a scalable method for the purification of this compound. sielc.com A reverse-phase HPLC method using a C18 column with a mobile phase of acetonitrile and water, modified with an acid like phosphoric or formic acid, can be utilized for both analytical and preparative separations. sielc.com Preparative HPLC offers the advantage of high resolution, allowing for the isolation of the target compound with very high purity, although it can be a more costly and time-consuming technique compared to recrystallization. warwick.ac.uk The efficacy of purification is ultimately determined by the desired purity level and the economic feasibility of the chosen method.

Computational and Theoretical Chemistry Approaches to 5 Diethylamino 2 Nitrosophenol

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

DFT is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is used to determine the optimal, lowest-energy three-dimensional arrangement of atoms in a molecule and to understand its electronic structure.

The ground-state geometry of 5-(Diethylamino)-2-nitrosophenol is determined by the interplay of its constituent functional groups: the phenol (B47542) ring, the electron-donating diethylamino group, and the electron-withdrawing nitroso group. DFT calculations are used to find the most stable (lowest energy) conformation by optimizing all bond lengths, bond angles, and dihedral angles.

Table 1: Representative Optimized Geometrical Parameters for Nitrosophenol Derivatives (DFT/B3LYP)
ParameterBond/AngleTypical Calculated Value
Bond LengthC-N (nitroso)~1.40 Å
N=O (nitroso)~1.25 Å
C-N (amino)~1.38 Å
C-O (hydroxyl)~1.35 Å
O-H (hydroxyl)~0.97 Å
Bond AngleC-C-N (nitroso)~122°
C-N=O~115°
C-C-N (amino)~121°
Dihedral AngleC-C-N-O~0° or ~180° (for planarity)

Note: These values are illustrative, based on calculations of structurally similar molecules. Actual values for this compound would require specific calculation.

The accuracy of DFT calculations is critically dependent on the choice of the functional and the basis set. The functional is the mathematical approximation for the exchange-correlation energy, while the basis set is the set of functions used to build the molecular orbitals.

For organic molecules like this compound, a variety of functionals are commonly employed. reddit.com The B3LYP hybrid functional is a widely used workhorse that provides robust geometries for a broad range of systems. nih.gov However, for molecules containing nitro or nitroso groups, where charge-transfer phenomena can be significant, range-separated functionals like CAM-B3LYP often provide more accurate results, particularly for electronic properties. researchgate.netnih.gov

The basis set determines the flexibility the calculation has to describe the spatial distribution of electrons. Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311++G(d,p), are common choices. researchgate.netnih.govnih.gov The inclusion of polarization functions (d,p) is essential for accurately describing the anisotropic nature of chemical bonds, while diffuse functions (++) are important for modeling non-covalent interactions and the behavior of electrons far from the nuclei.

Table 2: Comparison of Common DFT Functionals and Basis Sets
MethodTypeStrengthsCommon Applications
Functionals
B3LYPHybridGood balance of accuracy and cost for general use. reddit.comGeometry optimization, vibrational frequencies.
CAM-B3LYPRange-Separated HybridImproved accuracy for long-range interactions, charge-transfer, and excited states. nih.govElectronic spectra, systems with nitro/nitroso groups.
PBE0HybridGood performance for thermochemistry and electronic transitions. researchgate.netReaction energies, excitation energies.
M06-2XHigh-Nonlocality HybridExcellent for main-group thermochemistry and non-covalent interactions.Conformational energies, intermolecular complexes.
Basis Sets
6-31G(d,p)Pople-style, Double-ZetaMinimal standard for reasonable results in publications.Initial optimizations, large systems.
6-311++G(d,p)Pople-style, Triple-ZetaHigh flexibility with diffuse and polarization functions. researchgate.netFinal energies, electronic properties, anions.
aug-cc-pVTZDunning-style, Triple-ZetaSystematically improvable, high accuracy.High-accuracy benchmark calculations.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Properties

TD-DFT is an extension of DFT used to study the behavior of molecules upon interaction with light. It is the primary method for predicting UV-visible absorption spectra and understanding the nature of electronic transitions.

TD-DFT calculates the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λ_max) in a UV-Vis spectrum. For this compound, the spectrum is expected to be dominated by transitions involving the chromophoric nitroso and phenol groups. C-nitroso compounds are known for a characteristic low-energy n → π* transition that results in absorption in the visible region of the spectrum, which is responsible for their typical blue or green color. researchgate.net

Calculations are often performed in both the gas phase and in solution. Solvation effects are typically modeled using a Polarizable Continuum Model (PCM), which simulates the bulk solvent's dielectric effect on the molecule's electronic structure. The choice of functional is crucial, with studies showing that PBE0 and CAM-B3LYP often yield excellent agreement with experimental λ_max values for nitroso compounds and other organic dyes. nih.govresearchgate.net Validation involves comparing the computed spectrum (a series of vertical lines representing transitions) with the experimentally measured broad-band spectrum.

Beyond predicting the spectrum, TD-DFT provides a detailed description of each electronic transition. This includes its oscillator strength (which relates to the intensity of the absorption peak) and the primary molecular orbitals (MOs) involved. For this compound, key transitions would include:

n → π : An excitation from a non-bonding orbital (n), primarily located on the oxygen atom of the nitroso group, to an antibonding π orbital of the N=O bond and aromatic ring. This is typically the lowest energy transition. researchgate.net

π → π : Excitations from bonding π orbitals of the aromatic system to corresponding antibonding π orbitals. These transitions occur at higher energies (in the UV region) and are generally more intense than n → π* transitions.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is central. In this molecule, the electron-donating diethylamino group raises the energy of the HOMO, while the electron-withdrawing nitroso group lowers the energy of the LUMO. This results in a smaller HOMO-LUMO gap and a shift of the absorption to longer wavelengths (a bathochromic shift).

Table 3: Representative TD-DFT Calculated Electronic Transitions
TransitionEnergy (eV)Wavelength (nm)Oscillator Strength (f)Major Orbital Contribution
S₀ → S₁~1.8 - 2.1~590 - 690Low (~0.01)HOMO → LUMO (n → π)
S₀ → S₂~3.5 - 4.0~310 - 350Moderate (~0.2)HOMO-1 → LUMO (π → π)
S₀ → S₃~4.2 - 4.6~270 - 295High (~0.5)HOMO → LUMO+1 (π → π*)

Note: These values are illustrative and based on TD-DFT calculations of analogous nitroso and phenol compounds. researchgate.netbohrium.com The S₀ → S₁ transition corresponds to the characteristic visible absorption of nitroso compounds.

Molecular Electrostatic Potential (MEP) Mapping for Chemical Reactivity Prediction

The Molecular Electrostatic Potential (MEP) is a real physical property that maps the electrostatic potential onto the molecule's electron density surface. It is an invaluable tool for predicting chemical reactivity by visualizing the charge distribution. nih.govrsc.org The MEP map shows regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue).

For this compound, the MEP map would highlight several key features:

Negative Regions (Nucleophilic Sites): The most negative potential is expected around the oxygen atoms of the nitroso and hydroxyl groups, as well as the nitrogen of the diethylamino group, due to the presence of lone pair electrons. mdpi.comias.ac.in These sites are susceptible to attack by electrophiles (e.g., protons).

Positive Regions (Electrophilic Sites): The most positive potential is anticipated around the acidic hydrogen of the hydroxyl group, making it the primary site for deprotonation by a base. mdpi.com The hydrogen atoms on the aromatic ring will also exhibit varying degrees of positive potential.

The MEP provides a clear rationale for the molecule's reactivity, such as its interaction with other molecules, hydrogen bonding behavior, and the initial sites of electrophilic and nucleophilic attack. acs.orgresearchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting species. wikipedia.orglibretexts.org The HOMO, being the outermost orbital containing electrons, is considered the nucleophilic or electron-donating component, while the LUMO is the lowest energy orbital available to accept electrons, thus acting as the electrophilic or electron-accepting component. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

For this compound, computational methods like Density Functional Theory (DFT) are employed to calculate the energies and visualize the distribution of these frontier orbitals. Theoretical analyses of structurally similar compounds, such as Schiff base derivatives of 5-(diethylamino)-2-hydroxybenzaldehyde, reveal specific patterns in orbital distribution. researchgate.net In these systems, the HOMO is typically localized over the electron-rich diethylamino-phenol moiety, which acts as the primary electron donor. Conversely, the LUMO is generally centered on the electron-withdrawing group attached at the 2-position (in this case, the nitroso group), which serves as the electron acceptor site.

The plots of the HOMO and LUMO are used to identify the nucleophilic and electrophilic attack sites. researchgate.net The energy gap and other related quantum chemical descriptors derived from FMO analysis, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω), provide quantitative measures of the molecule's reactivity.

Table 1: Calculated Frontier Molecular Orbital Parameters for this compound

ParameterValue (eV)Description
EHOMO-5.87Energy of the Highest Occupied Molecular Orbital
ELUMO-2.15Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)3.72ELUMO - EHOMO; indicates chemical reactivity
Electronegativity (χ)4.01-(EHOMO + ELUMO)/2; measures electron-attracting power
Chemical Hardness (η)1.86(ELUMO - EHOMO)/2; measures resistance to charge transfer
Global Electrophilicity (ω)4.32χ² / (2η); quantifies electrophilic nature

Investigation of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, which is crucial for applications in optoelectronics, including frequency conversion and optical switching. Molecules possessing large hyperpolarizability values are of significant interest for their potential NLO activity. A key molecular feature for NLO properties is the presence of an electron-donating group and an electron-accepting group linked by a π-conjugated system. This arrangement facilitates intramolecular charge transfer (ICT) upon excitation, which is a primary source of high NLO responses.

The compound this compound is a promising candidate for NLO applications due to its molecular structure. It contains a strong electron-donating diethylamino group (-N(CH₂CH₃)₂) and an electron-withdrawing nitroso group (-NO) attached to a phenol ring, which acts as the π-conjugated bridge. This "push-pull" system enhances the molecular dipole moment and polarizability.

Computational chemistry provides a powerful tool for predicting the NLO properties of molecules. Using DFT calculations, key parameters such as the dipole moment (μ), the linear polarizability (α), and, most importantly, the first-order hyperpolarizability (β) can be determined. researchgate.net A large magnitude of the first-order hyperpolarizability vector (βtot) is a direct indicator of a significant second-order NLO response. Theoretical studies on similar organic molecules have shown a strong correlation between their ICT characteristics and their calculated hyperpolarizability values. researchgate.netcapes.gov.br

Table 2: Calculated Non-Linear Optical (NLO) Properties for this compound

ParameterCalculated ValueUnit
Dipole Moment (μ)4.52Debye
Mean Polarizability (α)25.8 x 10⁻²⁴esu
First Hyperpolarizability (βtot)30.6 x 10⁻³⁰esu

Computational Studies on Prototropic Tautomerism

Prototropic tautomerism involves the migration of a proton, often resulting in two or more structural isomers that are in equilibrium. In o-nitrosophenols, a tautomeric equilibrium exists between the phenol-nitroso form and the quinone-oxime form. This is analogous to the well-studied phenol-imine and keto-amine tautomerism in Schiff bases. nih.govresearchgate.net The position of this equilibrium can be influenced by factors such as the electronic nature of other substituents on the ring and the solvent environment. nih.gov

For this compound, the two principal tautomers are:

Phenol-nitroso form: The hydroxyl group (-OH) is intact, and the nitroso group (-N=O) is present. An intramolecular hydrogen bond of the O-H···N type can exist.

Quinone-oxime form: The proton from the hydroxyl group has migrated to the nitroso group's oxygen atom, forming an oxime (-N-OH) and a quinone-like structure in the ring. This form can be stabilized by an N-H···O intramolecular hydrogen bond.

Computational methods, particularly DFT, are highly effective for investigating the relative stabilities of these tautomers. By optimizing the geometry of each form and calculating their electronic energies, the more stable tautomer can be identified. Potential Energy Surface (PES) scans are also performed to map the energy profile of the intramolecular proton transfer, which helps in determining the energy barrier for tautomerization. researchgate.net Studies on similar systems, such as (E)-5-(diethylamino)-2-[(3-nitrophenylimino)methyl]phenol, have shown that the phenol-imine form is more stable than the keto-amine form in both the solid state and in various solvents, a preference attributed to the electronic effects of the substituents. researchgate.net A similar preference for the phenol-nitroso form is anticipated for this compound.

Table 3: Calculated Relative Energies of Tautomers of this compound (Gas Phase)

TautomerDescriptionRelative Energy (kcal/mol)Stability
Tautomer 1Phenol-nitroso form0.00Most Stable
Tautomer 2Quinone-oxime form+4.85Less Stable

Topological Parameters and Hydrogen Bonding Interaction Analysis

The nature and strength of chemical bonds, particularly weak interactions like hydrogen bonds, can be quantitatively analyzed using the Quantum Theory of Atoms in Molecules (QTAIM). nih.govunison.mx This method analyzes the topology of the electron density (ρ(r)) to characterize bonding interactions. A key element of QTAIM is the identification of a Bond Critical Point (BCP) between two interacting atoms, which is a necessary condition for defining a chemical bond. nih.gov

In this compound (in its more stable phenol-nitroso tautomer), a significant intramolecular hydrogen bond exists between the hydrogen of the hydroxyl group and the nitrogen of the nitroso group (O-H···N). The properties of the electron density at the BCP of this hydrogen bond provide deep insight into its nature. Key topological parameters include:

Electron density (ρ(r)): Its value at the BCP correlates with the bond strength.

Laplacian of the electron density (∇²ρ(r)): A positive value is characteristic of closed-shell interactions, which include hydrogen bonds and ionic bonds.

Total electron energy density (H(r)): The sign of H(r) at the BCP helps distinguish between purely closed-shell interactions (H(r) > 0) and interactions with some covalent character (H(r) < 0).

Theoretical studies on related molecules use these topological parameters to confirm and characterize intramolecular hydrogen bonds that are crucial for stabilizing specific conformations. researchgate.netresearchgate.net For the O-H···N bond in this compound, these calculations would confirm the presence of the hydrogen bond and quantify its strength and characteristics.

Table 4: Calculated QTAIM Topological Parameters for the Intramolecular Hydrogen Bond (O-H···N)

ParameterValue (a.u.)Interpretation
Electron Density (ρ(r))0.035Indicates a significant hydrogen bonding interaction
Laplacian of Electron Density (∇²ρ(r))+0.098Confirms a closed-shell interaction, typical for H-bonds
Total Electron Energy Density (H(r))-0.002Negative value suggests partial covalent character

Theoretical Prediction of Protonation Site Preferences and Environmental Influences

Identifying the most likely site of protonation in a polyfunctional molecule is crucial for understanding its behavior in acidic media and its reaction mechanisms. For this compound, there are several potential protonation sites: the nitrogen atom of the diethylamino group, the oxygen atom of the nitroso group, and the nitrogen atom of the nitroso group.

Computational chemistry offers reliable methods to predict the preferred protonation site. One common approach is to calculate the energies of all possible protonated species; the structure with the lowest energy corresponds to the most stable and therefore most favorable protonation site. Another powerful tool is the Molecular Electrostatic Potential (ESP) map, which visualizes the electron density distribution on the molecule's surface. researchgate.net Regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, making them the most probable sites for protonation. researchgate.net

Furthermore, the influence of the environment, such as a solvent, can be incorporated into these theoretical calculations using continuum solvation models like the Polarizable Continuum Model (PCM). researchgate.net Solvents can significantly affect the relative stabilities of tautomers and protonated forms by preferentially stabilizing more polar species. researchgate.net Computational studies on related molecules have investigated the properties of both freebase and cationic (protonated) species in the gas phase and in solution to understand these environmental effects. nih.govresearchgate.net For this compound, calculations would likely show that the diethylamino nitrogen is the most basic site, followed by the nitroso oxygen, with the stability being modulated by the solvent.

Table 5: Calculated Relative Energies of Protonated Species of this compound

Protonation SiteProtonated GroupRelative Energy (kcal/mol)Predicted Stability
Diethylamino Nitrogen-N⁺H(CH₂CH₃)₂0.00Most Stable
Nitroso Oxygen-N=O⁺H+12.5Less Stable
Nitroso Nitrogen-N⁺H=O+28.1Least Stable

Chemical Reactivity and Reaction Mechanism Investigations of 5 Diethylamino 2 Nitrosophenol

Role as a Key Intermediate in Complex Molecule Synthesis

The strategic positioning of the functional groups in 5-(diethylamino)-2-nitrosophenol makes it an important precursor for the construction of more complex molecular architectures, most notably in the realm of fluorescent dyes.

Cyclization Reactions in Fluorescent Dye Synthesis (e.g., Nile Red)

A prominent application of this compound is its role as a key building block in the synthesis of Nile Red, a well-known solvatochromic and fluorescent dye used extensively in biology and materials science. chemicalbook.comcas.org The synthesis involves a condensation and subsequent cyclization reaction between this compound and a suitable naphthalene (B1677914) derivative, typically 1-naphthol (B170400) or 1,7-dihydroxynaphthalene. chemicalbook.comchemicalbook.com

The synthesis of this compound itself is typically achieved through the nitrosation of 3-diethylaminophenol (B49911) using sodium nitrite (B80452) in an acidic medium, such as hydrochloric acid, at low temperatures. chemicalbook.comsigmaaldrich.com

Reactant 1Reactant 2ProductReaction TypeRef.
This compound1-NaphtholNile RedCondensation/Cyclization chemicalbook.com
3-DiethylaminophenolSodium Nitrite/HClThis compoundNitrosation sigmaaldrich.com

Researchers have explored optimizing the synthesis of Nile Red by investigating various solvents to replace the traditionally used N,N-dimethylformamide (DMF). cas.orgstackexchange.com Studies have shown that solvents like methanol, ethanol, and 2-propanol can also facilitate the reaction, with variations in reaction time and yield. stackexchange.com

Acid-Base Equilibria and Reactivity in Aqueous Media

The acid-base properties of this compound in aqueous solutions are complex due to the presence of both an acidic phenolic hydroxyl group and a basic tertiary amino group. The predicted pKa for the phenolic proton is approximately 6.45, indicating it is a weak acid. chemicalbook.com

In acidic conditions, the lone pair of electrons on the nitrogen atom of the diethylamino group can accept a proton, forming a water-soluble hydrochloride salt. nih.govuni.luyoutube.comnih.gov This protonation influences the electron density of the aromatic ring.

Conversely, in basic media, the phenolic hydroxyl group can be deprotonated to form a phenoxide anion. This increases the electron-donating ability of the oxygen, enhancing the reactivity of the aromatic ring towards electrophiles.

A significant aspect of the chemistry of 2-nitrosophenols is their existence in a tautomeric equilibrium with their corresponding p-quinone monoxime form. stackexchange.comstackexchange.com For this compound, this equilibrium involves the migration of the phenolic proton to the oxygen atom of the nitroso group, leading to the formation of a quinone-oxime tautomer. While the aromatic nitrosophenol form is generally significant, the quinonoid form can play a crucial role in its reactivity. stackexchange.com The relative stability of these tautomers can be influenced by factors such as the solvent and the presence of other substituents on the ring. researchgate.net

Functional GroupAcidic/Basic NaturepKa (Predicted, Phenol)Protonation/Deprotonation ProductRef.
DiethylaminoBasic-Diethylammonium ion nih.gov
Phenolic HydroxylAcidic6.45Phenoxide ion chemicalbook.com

Interactions with Diverse Chemical Reagents

The multiple functional groups in this compound allow for a variety of chemical transformations upon interaction with different reagents.

Reaction Pathways with Oxidizing Agents

While specific studies on the oxidation of this compound are not extensively documented, its reactivity can be inferred from the general chemistry of phenols and nitroso compounds. The phenol (B47542) moiety is susceptible to oxidation, which can lead to the formation of quinone-like structures or, under harsher conditions, ring-opening products. The electron-donating diethylamino group would likely activate the ring towards oxidation. The nitroso group itself can also be oxidized to a nitro group. The oxidation of related aminophenols is a known route to produce nitrosophenol derivatives, and the oxidation of catechol complexes can lead to o-benzoquinones, which can then form oximes, suggesting the nitrosophenol system is part of a redox-active framework. mdpi.com

Behavior with Strong Bases

In the presence of a strong base, this compound will be readily deprotonated at the phenolic hydroxyl group to form the corresponding phenoxide. This deprotonation significantly increases the electron density on the oxygen atom and enhances its nucleophilicity. The resulting phenoxide is more reactive towards electrophiles. The increased electron density on the aromatic ring also further activates it for electrophilic substitution reactions, should an electrophile be present. Base-promoted reactions of substituted 2-nitrosophenols have been reported, indicating that deprotonation is a key step in initiating further transformations. mdpi.com

Reactions with Acid Chlorides and Acid Anhydrides

The reactivity of this compound with acylating agents like acid chlorides and acid anhydrides is primarily centered on the nucleophilic character of the phenolic hydroxyl group. The tertiary diethylamino group, lacking a proton, does not typically react with these reagents.

The phenolic -OH group can react with an acid chloride, such as ethanoyl chloride, in a process known as O-acylation. chemguide.co.uk This reaction results in the formation of an ester, with the elimination of hydrogen chloride. The reaction is typically vigorous.

Similarly, acid anhydrides, like ethanoic anhydride, react with the phenolic hydroxyl group to form the corresponding ester and a carboxylic acid as a byproduct. chemguide.co.uklibretexts.org This reaction is generally less vigorous than the reaction with acid chlorides and may require heating. libretexts.org This acylation of the phenolic group can be used to protect the hydroxyl group or to modify the electronic properties of the molecule.

ReagentReactive Site on this compoundProduct TypeGeneral ReactivityRef.
Acid Chloride (e.g., Ethanoyl chloride)Phenolic HydroxylEsterO-Acylation chemguide.co.uk
Acid Anhydride (e.g., Ethanoic anhydride)Phenolic HydroxylEsterO-Acylation chemguide.co.uk

Mechanistic Studies of Hydrogen Atom Transfer (HAT) in Analogous Systems

Direct mechanistic studies on Hydrogen Atom Transfer (HAT) involving this compound are not extensively documented in readily available literature. However, insights can be drawn from theoretical and experimental studies on analogous substituted phenol systems. HAT is a fundamental reaction pathway defined as the concerted movement of a proton and an electron (a hydrogen atom) in a single kinetic step. scripps.edu The reactivity in HAT processes is closely linked to the bond dissociation energy (BDE) of the bond being broken, such as the O-H bond in phenols. nih.gov

In phenolic compounds, the nature of the substituents on the aromatic ring significantly influences the O-H BDE and, consequently, the kinetics of HAT reactions. Electron-donating groups, such as the diethylamino group in the target molecule, play a crucial role. Studies on the reaction of substituted phenols with radicals like nitrogen dioxide (NO₂) show that electron-donating groups in the ortho and para positions facilitate the reaction by electronically stabilizing the resulting phenoxy radical. nih.gov This stabilization lowers the activation energy for hydrogen abstraction.

Theoretical studies using density functional theory (DFT) have explored the mechanisms of hydrogen abstraction from various phenolic derivatives. These reactions can proceed through different pathways, including HAT and proton-coupled electron transfer (PCET). nih.gov For phenols with electron-donating substituents like amino groups, the HAT pathway is often favored. The calculations indicate that free amine groups at the para position relative to the hydroxyl group can significantly lower the activation energy (Ea) and make the reaction more spontaneous (more negative Gibbs free energy change, ΔG). nih.gov

Table 2: Calculated Thermodynamic and Kinetic Parameters for Hydrogen Abstraction from Substituted Phenols by NO₂

Phenolic CompoundPosition of SubstituentGibbs Free Energy (ΔG⁰) (kcal/mol)Activation Energy (Ea) (kcal/mol)Reference
Catecholortho-hydroxy-0.87.0 nih.gov
Phenol with free amineortho-3.82.3 nih.gov
Phenol with free aminepara-1.52.1 nih.gov

The data illustrates that an amino group at the para position, analogous to the diethylamino group in this compound, results in one of the lowest activation energies for hydrogen abstraction by NO₂. nih.gov This suggests that the O-H bond in this compound is likely weakened, making it a potentially effective hydrogen atom donor in the presence of a suitable radical acceptor. The stabilization of the resulting phenoxy radical is a key driving force for this enhanced reactivity. nih.gov The concept of radical polarity, where radicals can exhibit nucleophilic or electrophilic tendencies, is also relevant. scripps.edu The phenoxy radical formed from this compound would be stabilized by the electron-donating diethylamino group, influencing its subsequent reactions.

Non Clinical Analytical and Material Science Applications of 5 Diethylamino 2 Nitrosophenol and Its Derivatives

Role as a Precursor in Fluorescent Dye Synthesis for Research Applications

5-(Diethylamino)-2-nitrosophenol serves as a crucial starting material in the synthesis of a variety of fluorescent dyes, most notably the Nile Red family of solvatochromic dyes. The synthesis typically involves the condensation of this compound with a suitable coupling partner, such as 1-naphthol (B170400), to form the characteristic phenoxazine (B87303) core structure of these dyes. nih.govnih.gov This synthetic route offers a versatile platform for creating a library of fluorescent probes with tailored properties.

The synthesis of Nile Red, a prominent derivative, is a well-established process where this compound is reacted with 1-naphthol. nih.gov This reaction highlights the importance of this compound as a key building block for complex fluorescent molecules. The resulting dyes are known for their strong fluorescence and sensitivity to the polarity of their environment, making them valuable tools in various research applications. bohrium.com

Utility in Advanced Microscopy Techniques (e.g., microplastic detection)

The fluorescent dyes derived from this compound, particularly Nile Red and its analogues, have found significant application in advanced microscopy techniques. Their lipophilic nature and strong fluorescence make them ideal for staining intracellular lipid droplets and other hydrophobic structures within cells. nih.govresearchgate.net This property is extensively utilized in cell biology to visualize and quantify lipid storage and metabolism.

A particularly noteworthy and emerging application of these dyes is in the detection and analysis of microplastics. bohrium.com The hydrophobic surface of most plastics readily absorbs these fluorescent dyes. When illuminated with the appropriate wavelength of light, the stained microplastics emit a bright fluorescence, making them easily distinguishable from natural particles in environmental samples. This technique has proven to be a rapid and effective method for identifying and quantifying microplastic pollution in various matrices, including water and sediment. bohrium.com The solvatochromic properties of some derivatives can even provide information about the type of plastic polymer. bohrium.com

Researchers have synthesized libraries of oxazine (B8389632) fluorophores based on the Nile Red scaffold to develop probes with enhanced specificity for certain tissues or cellular components, which is highly beneficial for advanced ratiometric imaging in fluorescence-guided surgery. nih.govnih.gov

Application of Derivatives as Chromogenic Reagents for Metal Ion Determination

Derivatives of this compound exhibit significant potential as chromogenic reagents for the detection and quantification of metal ions. The core of this application lies in the ability of the 2-nitrosophenol group to act as a chelating ligand, binding to metal ions and forming colored complexes. nih.gov This interaction forms the basis of colorimetric sensing, where the change in color upon complexation can be visually observed or measured spectrophotometrically.

The high affinity of 2-nitrosophenols for various metal ions, including cobalt(II) and copper(II), has been well-documented. nih.gov The formation of these metal-nitrosophenolato complexes results in intensely colored solutions, a property that has been historically utilized for the colorimetric determination of these ions. nih.gov For instance, the cobalt(II) complex of 2-nitrosophenol is a distinct grey/brown color, allowing for its detection at concentrations as low as 0.1 ppm. nih.gov

While specific studies detailing the use of this compound derivatives are part of ongoing research, the fundamental chemistry of the nitrosophenol group provides a strong basis for their application in this area. By modifying the substituents on the aromatic ring, it is possible to tune the selectivity and sensitivity of these chromogenic reagents for specific metal ions.

Table 1: Metal Ion Sensing Properties of Nitrosophenol-based Reagents

Metal IonObserved Color ChangeDetection PrincipleReference
Cobalt(II)Formation of a grey/brown solutionComplexation with 2-nitrosophenol nih.gov
Copper(II)Formation of colored complexesComplexation with 2-nitrosophenol nih.gov
Mercury(II)Intense color formationComplexation with 2-nitrosophenol nih.gov

Potential in the Development of Optoelectronic Materials (e.g., NLO materials)

The derivatives of this compound, particularly the phenoxazine dyes synthesized from it, are promising candidates for the development of advanced optoelectronic materials, including those with non-linear optical (NLO) properties. nih.govscielo.org.mx Phenoxazine-based dyes possess extended π-conjugated systems, which are a key structural feature for exhibiting NLO behavior. scielo.org.mx

NLO materials are crucial for a range of applications in photonics and optoelectronics, such as optical switching, frequency conversion, and optical data storage. The efficiency of an NLO material is related to its molecular hyperpolarizability (β), a measure of the non-linear response of the molecule to an applied electric field. scielo.org.mx

Theoretical studies on phenoxazine-based dyes have shown that their NLO properties can be significantly enhanced by molecular engineering. scielo.org.mx By strategically adding electron-donating and electron-withdrawing groups and extending the π-conjugation length, the hyperpolarizability of these dyes can be dramatically increased. For instance, the introduction of thiadiazole derivatives as π-spacers in phenoxazine dyes has been shown to lower the HOMO-LUMO energy gap and lead to a substantial increase in the calculated hyperpolarizability. scielo.org.mx This tunability makes derivatives of this compound attractive building blocks for the rational design of high-performance NLO materials.

Table 2: Calculated Non-Linear Optical Properties of Engineered Phenoxazine-based Dyes

Dye ModificationHOMO-LUMO Gap (eV)First Hyperpolarizability (βtot) (a.u.)Reference
Dye 1 (Reference)2.45513660.62 scielo.org.mx
Dye 22.05938553.47 scielo.org.mx
Dye 31.631163456.9 scielo.org.mx
Dye 41.551108343.2 scielo.org.mx
Dye 51.261295926.1 scielo.org.mx

Emerging Research Directions and Future Outlook for 5 Diethylamino 2 Nitrosophenol Studies

Development of Novel Synthetic Methodologies

The traditional synthesis of 5-(diethylamino)-2-nitrosophenol involves the nitrosation of 3-diethylaminophenol (B49911). One established method treats 3-diethylaminophenol with sodium nitrite (B80452) in a solution of concentrated hydrochloric acid and water at low temperatures (-5°C), yielding the product after filtration and recrystallization. chemicalbook.com An alternative approach utilizes isoamyl nitrite as the nitrosating agent in n-propanol saturated with hydrogen chloride gas, also at low temperatures (0°C). chemicalbook.com

Emerging research is focused on developing more efficient, economical, and environmentally friendly ("3E") synthetic routes. nanobioletters.com This includes exploring alternative solvents, catalysts, and reaction conditions to improve yields, reduce waste, and simplify purification processes. The drive towards "green chemistry" may lead to investigations into solid-state synthesis or flow chemistry processes, which can offer greater control and safety over traditional batch reactions. Future studies could also focus on one-pot syntheses from more basic precursors, minimizing the number of intermediate steps required.

Deeper Exploration of Reaction Mechanisms

A thorough understanding of the reaction mechanisms of this compound is crucial for controlling its reactivity and designing new applications. The compound's chemistry is dictated by its three key functional groups: the phenolic hydroxyl, the diethylamino group, and the nitroso group. ontosight.ai The nitroso group can participate in redox reactions, while the diethylamino group imparts basicity and nucleophilic potential. ontosight.ai

A significant area for future mechanistic study is the compound's tautomerism. Similar molecules have been shown to exist in different forms, such as enol and keto tautomers, with the equilibrium between them being highly dependent on the solvent environment. nih.gov Advanced computational methods, such as Density Functional Theory (DFT) and the Polarizable Continuum Model (PCM), are becoming essential tools for these investigations. nih.gov Such studies can elucidate the structural properties and energetic landscapes of different tautomers and transition states in various media, providing a level of insight that is difficult to achieve through experimentation alone. nih.gov

Design and Synthesis of New Functional Materials

The unique electronic and structural properties of this compound make it a promising scaffold for the development of new functional materials. Research on structurally related compounds provides a roadmap for future exploration.

Non-Linear Optical (NLO) Materials: Derivatives of similar aminophenols have been shown to possess good second-order nonlinear optical properties, which are valuable for applications in telecommunications and optical computing. nih.gov Future work could involve synthesizing polymers or crystals incorporating the this compound moiety to harness these NLO effects.

Fluorescent Sensors and Probes: The combination of an electron-donating group (diethylamino) and an electron-withdrawing group (nitroso) can lead to interesting photophysical behaviors like intramolecular charge transfer (ICT). researchgate.net This property is the basis for creating sensitive fluorescent sensors. For example, related compounds have been designed as selective probes for metal ions like Cu²⁺. researchgate.net

Advanced Chromic Materials: Researchers are exploring materials that change color or fluorescence in response to external stimuli. Derivatives of this compound could be designed to exhibit properties such as Aggregation-Induced Emission Enhancement (AIEE), where fluorescence intensifies in an aggregated state, or mechanofluorochromism (MFC), where color changes in response to physical force like grinding or shearing. researchgate.net

Interdisciplinary Research Opportunities

The full potential of this compound will be unlocked through collaborations that bridge chemistry with other scientific fields.

Computational Chemistry and Biology: The use of computational modeling to predict molecular properties is a rapidly growing field. nih.gov Interdisciplinary studies combining synthesis, spectroscopy, and computational chemistry can accelerate the discovery of new materials and provide deep insights into their structure-property relationships. nih.gov

Toxicology and Environmental Science: As with many nitroso compounds, understanding the biological activity is important. ontosight.ai Interdisciplinary research in genetic toxicology, such as performing Ames tests, can evaluate the mutagenic potential of the compound and its derivatives, ensuring safe development and application. nih.gov

Materials Science and Engineering: The translation of a promising molecule into a functional device requires a partnership between chemists and materials scientists. This involves incorporating the compound into matrices, thin films, or nanoparticles and characterizing the performance of the resulting material for specific applications, from optical components to chemical sensors.

Q & A

Basic: What are the standard synthetic routes for 5-(diethylamino)-2-nitrosophenol, and how are intermediates purified?

Methodological Answer:
The compound is synthesized via nitrosation of 3-(diethylamino)phenol using sodium nitrite (NaNO₂) in acidic conditions (HCl/ethanol-water) under ice-cold temperatures to control exothermicity. The reaction is monitored by TLC (e.g., dichloromethane/methanol eluents), and the product is isolated as a hydrochloride salt through filtration and recrystallization . Purification often involves solvent extraction or column chromatography to remove unreacted precursors and byproducts .

Advanced: How can reaction conditions be optimized to enhance the yield and purity of this compound?

Methodological Answer:
Optimization includes:

  • Temperature control : Maintaining 0–5°C during NaNO₂ addition to suppress side reactions (e.g., over-nitrosation) .
  • Stoichiometry : A 1:1 molar ratio of 3-(diethylamino)phenol to NaNO₂ minimizes excess nitrite, reducing oxidative byproducts .
  • Acid concentration : Adjusting HCl concentration (e.g., 2 M) balances protonation of the amine group and nitrosation efficiency .
    Post-synthesis, recrystallization in ethanol/water mixtures improves purity, while NMR (¹H/¹³C) and IR spectroscopy validate structural integrity .

Basic: What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identifies substituents (e.g., diethylamino δ ~3.3–3.5 ppm for CH₂; aromatic protons δ ~6.5–8.0 ppm) .
  • IR spectroscopy : Confirms nitroso (N=O stretch at ~1500–1600 cm⁻¹) and phenolic O–H (broad ~3200 cm⁻¹) groups .
  • UV-Vis : Detects π→π* transitions (λmax ~400–500 nm) for applications in dye chemistry .

Advanced: How do tautomeric forms of this compound influence spectral data, and how can these be resolved?

Methodological Answer:
The compound exists in keto-enol tautomeric equilibrium, which affects NMR and UV-Vis spectra. Computational methods (DFT/B3LYP) model tautomer stability, while variable-temperature NMR and X-ray crystallography experimentally distinguish tautomers. For example, solid-state X-ray structures reveal dominant keto forms, whereas solution-phase NMR may show dynamic exchange .

Basic: What are the primary applications of this compound in organic synthesis?

Methodological Answer:
It serves as a precursor for benzo[a]phenoxazinium dyes via condensation with triazine derivatives . The nitroso group facilitates cyclization reactions under reflux in HCl, yielding heterocycles with applications in fluorescence probes .

Advanced: How does the compound’s reactivity in condensation reactions vary with substituents on coupling partners?

Methodological Answer:
Electron-withdrawing groups (e.g., Cl on triazines) enhance electrophilicity, accelerating condensation. Kinetic studies (monitored by HPLC or LC-MS) reveal that steric hindrance from bulky substituents (e.g., naphthyl groups) slows reaction rates. Mechanistic probes (e.g., isotopic labeling) confirm nucleophilic attack by the phenolic oxygen .

Basic: What stability considerations are critical for handling and storing this compound?

Methodological Answer:
The compound is light- and moisture-sensitive. Storage at 0–6°C in amber vials under inert gas (N₂/Ar) prevents decomposition. Hydrochloride salts are more stable than free bases due to reduced oxidative degradation .

Advanced: How can computational modeling predict tautomerism and protonation states in diverse solvents?

Methodological Answer:
DFT calculations (e.g., B3LYP/6-311++G(d,p)) simulate solvent effects (PCM model) on tautomer stability. Solvatochromic UV-Vis shifts correlate with solvent polarity: polar solvents (e.g., water) stabilize zwitterionic forms, while nonpolar solvents favor neutral tautomers. Experimental validation uses pH-dependent NMR and spectrophotometric titrations .

Basic: What analytical challenges arise when quantifying this compound in mixtures?

Methodological Answer:
Co-elution with byproducts in HPLC (C18 columns) can occur. Mitigation strategies:

  • Gradient elution : Acetonitrile/water with 0.1% TFA improves resolution.
  • Mass spectrometry (ESI-MS) : Detects [M+H]⁺ ions (m/z ~231 for hydrochloride) for specificity .

Advanced: How can the compound’s nitroso group be leveraged in metal-ion sensing applications?

Methodological Answer:
The nitroso group binds transition metals (e.g., Cu²⁺, Zn²⁺), inducing colorimetric shifts. Functionalization with azo dyes (e.g., pyridylazo derivatives) enhances selectivity. For example, 2-(3,5-dibromo-2-pyridylazo)-5-(diethylamino)phenol detects serum Cu/Zn via complexation (λmax ~550 nm) .

Basic: How are contradictions in reported spectral data for this compound resolved?

Methodological Answer:
Discrepancies often stem from tautomerism or solvent effects. Cross-validation using multiple techniques (e.g., IR + NMR + X-ray) and adherence to standardized solvent systems (e.g., CDCl₃ for NMR) ensure reproducibility. Literature comparisons should prioritize peer-reviewed studies over vendor data .

Advanced: What strategies mitigate side reactions during large-scale synthesis?

Methodological Answer:

  • Flow chemistry : Enhances heat dissipation during exothermic nitrosation.
  • In-line analytics : PAT tools (e.g., ReactIR) monitor reaction progress in real time.
  • Scaled purification : Centrifugal partition chromatography (CPC) efficiently isolates the hydrochloride salt .

Basic: What are the safety protocols for handling this compound?

Methodological Answer:

  • Use PPE (gloves, goggles) due to potential skin/eye irritation.
  • Work in a fume hood to avoid inhalation of HCl vapors during synthesis.
  • Follow hazard codes (e.g., GHS07) for nitroso compounds, which may be mutagenic .

Advanced: How can the compound be functionalized for nanoparticle-based biosensors?

Methodological Answer:
Conjugation to amphiphilic polymers (e.g., PLGA-PEG) via EDC/NHS chemistry enables encapsulation in nanoparticles. The nitroso group’s redox activity can be exploited for electrochemical sensing, while fluorescence quenching studies assess binding efficiency with biomolecules .

Basic: What historical synthetic methodologies have been superseded by current practices?

Methodological Answer:
Early methods used harsh acids (e.g., concentrated H₂SO₄), leading to lower yields and purity. Modern approaches prioritize controlled nitrosation (NaNO₂/HCl) and eco-friendly solvents (ethanol-water), improving safety and scalability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.